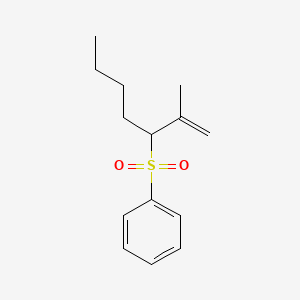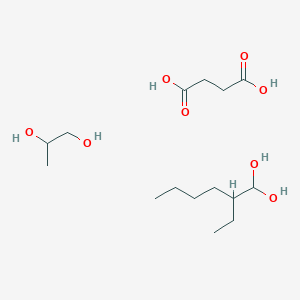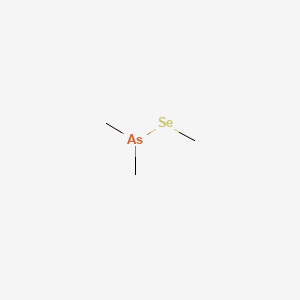
(2-Methylhept-1-ene-3-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylhept-1-ene-3-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a 2-methylhept-1-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction where benzene is treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group . The resulting sulfonylbenzene can then undergo a Friedel-Crafts alkylation reaction with 2-methylhept-1-ene in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of (2-Methylhept-1-ene-3-sulfonyl)benzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylhept-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(2-Methylhept-1-ene-3-sulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylhept-1-ene-3-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylhept-1-ene-3-sulfonyl)toluene
- (2-Methylhept-1-ene-3-sulfonyl)phenol
- (2-Methylhept-1-ene-3-sulfonyl)aniline
Uniqueness
(2-Methylhept-1-ene-3-sulfonyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
72592-56-4 |
|---|---|
Molecular Formula |
C14H20O2S |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
2-methylhept-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C14H20O2S/c1-4-5-11-14(12(2)3)17(15,16)13-9-7-6-8-10-13/h6-10,14H,2,4-5,11H2,1,3H3 |
InChI Key |
RTGVIPNVJBVHJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)








